[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine
CAS No.: 25755-27-5
Cat. No.: VC8094439
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine - 25755-27-5](/images/structure/VC8094439.png)
Specification
CAS No. | 25755-27-5 |
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Molecular Formula | C14H20N2 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine |
Standard InChI | InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2 |
Standard InChI Key | OUHLNBFIDZWJBT-UHFFFAOYSA-N |
SMILES | C1CN(CC=C1C2=CC=CC=C2)CCCN |
Canonical SMILES | C1CN(CC=C1C2=CC=CC=C2)CCCN |
Introduction
Structural Elucidation and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine delineates its core structure:
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A 3,6-dihydropyridine ring (C₅H₇N) with partial unsaturation between positions 3 and 6.
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A phenyl group (C₆H₅) at position 4 of the dihydropyridine ring.
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A propylamine side chain (C₃H₉N) attached to the nitrogen at position 1.
The molecular formula is C₁₄H₁₉N₂, with a molecular weight of 215.32 g/mol. This aligns with analogous dihydropyridine derivatives reported in recent synthetic studies .
Stereochemical Considerations
The dihydropyridine ring introduces potential stereoisomerism, particularly at the nitrogen-bound propylamine side chain. While no crystallographic data exists for this specific compound, related structures demonstrate chair-like conformations in the dihydropyridine ring, stabilized by hyperconjugation between the nitrogen lone pair and the π-system .
Spectroscopic Characterization
Hypothetical characterization data, extrapolated from similar compounds , would likely include:
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¹H NMR: Signals at δ 1.6–1.8 ppm (propyl CH₂), δ 2.5–3.2 ppm (dihydropyridine CH₂), and δ 6.4–7.3 ppm (aromatic protons).
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IR Spectroscopy: Stretches at ~3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C), and 1490 cm⁻¹ (C-N).
Synthetic Methodologies
Retrosynthetic Analysis
Two plausible synthetic routes emerge from literature on dihydropyridine derivatives :
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Nucleophilic Substitution: Reacting 1-chloro-3-aminopropane with 4-phenyl-3,6-dihydropyridine.
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Reductive Amination: Condensing 4-phenyl-3,6-dihydropyridine-1-carbaldehyde with propylamine under hydrogenation.
Route 1: Alkylation of Dihydropyridine
A modified procedure from β-aminoketone syntheses suggests:
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Dissolve 4-phenyl-3,6-dihydropyridine (1.0 eq) in anhydrous THF under N₂.
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Add NaH (1.2 eq) at 0°C, followed by slow addition of 3-bromopropylamine hydrobromide (1.1 eq).
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Reflux for 12 h, then quench with NH₄Cl(aq).
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Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Expected Yield: 45–60% based on analogous alkylations .
Route 2: Reductive Amination
Adapted from ferrocenyl carbaldehyde reactions :
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Mix 4-phenyl-3,6-dihydropyridine-1-carbaldehyde (1.0 eq) and propylamine (2.0 eq) in MeOH.
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Add NaBH₄ (3.0 eq) portion-wise at 0°C.
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Stir for 4 h at room temperature, then concentrate in vacuo.
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Extract with EtOAc, dry (MgSO₄), and concentrate.
Expected Yield: 55–70% based on similar reductions .
Physicochemical Properties
Thermodynamic Parameters
Property | Value (Predicted) | Method of Estimation |
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Melting Point | 98–102°C | Analogous amines |
Boiling Point | 285–290°C | Joback method |
log P (octanol/water) | 2.3 ± 0.2 | XLOGP3 |
Water Solubility | 1.2 mg/mL | ESOL model |
Stability Profile
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pH Stability: Stable at pH 4–8; degrades under strongly acidic (pH <2) or basic (pH >10) conditions via ring opening .
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Light Sensitivity: The dihydropyridine core may undergo photooxidation to pyridine derivatives under UV light .
Industrial and Research Applications
Pharmaceutical Intermediate
The primary amine group enables derivatization into:
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Urea/thiourea derivatives for kinase inhibition.
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Schiff bases as antimicrobial agents.
Materials Science
Conjugated dihydropyridine systems show potential in:
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